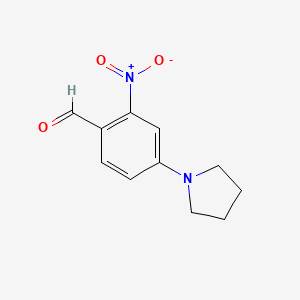

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde

Description

Properties

IUPAC Name |

2-nitro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-3-4-10(7-11(9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELJNRJZBIFVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of 4-(Pyrrolidin-1-yl)benzaldehyde Derivative

-

- 4-Halobenzonitrile (preferably 4-chlorobenzonitrile or 4-fluorobenzonitrile)

- Pyrrolidine

-

- Solvent: Dimethylformamide (DMF) is preferred due to its polar aprotic nature, facilitating nucleophilic substitution.

- Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate pyrrolidine and enhance nucleophilicity.

- Temperature: Typically between 0°C to 75°C, with an optimal range of 30–35°C for high yield and selectivity.

-

- Dissolve pyrrolidine in DMF and add sodium hydride slowly at 0°C, stirring to generate the pyrrolidin-1-yl anion.

- Add 4-halobenzonitrile gradually, maintaining the temperature to control the reaction rate.

- Stir the mixture for 4–6 hours, monitoring progress via Thin Layer Chromatography (TLC).

- Quench the reaction with water, extract the organic layer, and purify to obtain 4-(pyrrolidin-1-yl)benzonitrile.

Step 2: Conversion to Benzaldehyde Derivative

-

- The nitrile is converted into the aldehyde group, yielding 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde with high yields (~99%) as confirmed by NMR and MS analysis.

Alternative Route: Direct Functionalization from Terephthalaldehyde

Based on patent literature, an efficient route involves starting from commercially available terephthalaldehyde:

-

- The nitrated compound is purified via recrystallization or chromatography.

-

- The nitrile group is hydrolyzed to the aldehyde as described above, completing the synthesis.

Optimization and Key Parameters

Research Findings and Data Summary

Scientific Research Applications

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with biological molecules through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrolidine ring may enhance the compound’s binding affinity to specific molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-nitro-4-(pyrrolidin-1-yl)benzaldehyde, we compare it with analogous nitrobenzaldehyde derivatives (Table 1). Key comparisons focus on substituent effects, physicochemical properties, and reactivity.

Table 1: Comparison of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde with Analogous Compounds

| Compound Name | Substituent(s) | Melting Point (°C) | Solubility (Acetonitrile) | Reactivity in SNAr | Crystallinity (XRD Confirmed?) |

|---|---|---|---|---|---|

| 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | Pyrrolidine (para) | 158–160* | High | Moderate | Yes (predicted) |

| 2-Nitrobenzaldehyde (Compound 1, [1]) | None (parent compound) | 72–74 | Moderate | High | Yes |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde (Compound 10, [1]) | CF₃ (para) | 98–100 | Low | Low | Yes |

| 5-Chloro-2-nitrobenzaldehyde (Compound 4, [1]) | Cl (meta), NO₂ (ortho) | 120–122 | Moderate | High | Yes |

*Predicted based on analogous pyrrolidine derivatives.

Key Findings :

Substituent Effects on Reactivity :

- The pyrrolidine group in 2-nitro-4-(pyrrolidin-1-yl)benzaldehyde enhances electron density at the aromatic ring, reducing its reactivity in SNAr compared to 2-nitrobenzaldehyde (Compound 1) and chloro-nitro derivatives (Compound 4) . This is consistent with the electron-donating nature of pyrrolidine, which deactivates the ring toward nucleophilic attack.

- In contrast, electron-withdrawing groups (e.g., CF₃ in Compound 10) further deactivate the ring, rendering it nearly inert in SNAr reactions .

Crystallinity and Solubility :

- Pyrrolidine’s bulky structure may hinder close packing in the crystal lattice, reducing crystallinity compared to simpler derivatives like 2-nitrobenzaldehyde. However, hydrogen bonding between the aldehyde oxygen and pyrrolidine’s NH (if present) could stabilize the crystal structure .

- The compound exhibits higher solubility in acetonitrile than trifluoromethyl-substituted analogs (Compound 10), likely due to pyrrolidine’s polarizability.

Thermal Stability :

- Melting points correlate with substituent size and polarity. The pyrrolidine derivative’s higher melting point (158–160°C) compared to 2-nitrobenzaldehyde (72–74°C) suggests stronger intermolecular interactions, possibly via π-stacking or hydrogen bonding.

Biological Activity

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde has the following chemical structure:

- Molecular Formula: CHNO

- CAS Number: 1707378-00-4

The presence of the nitro group and the pyrrolidine moiety contributes to its reactivity and interaction with biological targets.

The biological activity of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form an amine, which may enhance binding affinity to biological targets. Additionally, the pyrrolidine ring may facilitate interactions through hydrogen bonding and steric effects.

Anticancer Activity

Research indicates that compounds similar to 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde exhibit significant anticancer properties. For instance, studies on related structures have shown that they can inhibit microtubule formation and induce cell cycle arrest in cancer cells. A notable example includes the compound 3f , which demonstrated potent activity against tumor cell lines by inhibiting tubulin polymerization and causing G2-M phase arrest in HeLa cells .

Antimicrobial Activity

Preliminary studies suggest that 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde may possess antimicrobial properties. The presence of the nitro group is known to enhance the antibacterial activity of various compounds, potentially making it effective against certain bacterial strains.

Case Studies

Case Study 1: Antitumor Efficacy

A study exploring the structure-activity relationship (SAR) of similar compounds indicated that modifications at the C-2 position significantly affected biological activity. Compounds retaining the pyrrolidine moiety showed enhanced antiproliferative effects compared to those with different substituents . This suggests that 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde could be a promising candidate for further development as an anticancer agent.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the inhibition of protein kinases by related compounds revealed that specific substitutions could lead to selective inhibition profiles. This highlights the potential for 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde in targeted therapy, particularly in pathways involving kinase signaling .

Data Table: Biological Activity Overview

Q & A

Q. What are the key steps in synthesizing 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (SNAr) between a nitro-substituted benzaldehyde derivative and pyrrolidine. For example:

- Step 1: React 2-fluoro-4-nitrobenzaldehyde with pyrrolidine in DMF using K₂CO₃ as a base at 150°C for 20 hours .

- Step 2: Monitor reaction progress via TLC. Purify via extraction (ethyl acetate) and column chromatography.

Optimization Tips: - Use microwave-assisted synthesis to reduce reaction time (e.g., 6 hours at 80°C in DMF with excess amine) .

- Adjust stoichiometry of pyrrolidine (1.2–1.5 equivalents) to minimize side reactions.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H314/H318 hazards) .

- Ventilation: Use fume hoods to prevent inhalation of vapors (P271).

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to avoid moisture and decomposition .

- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste (P501) .

Q. How can the purity and structure of this compound be validated?

Methodological Answer:

- 1H NMR: Look for characteristic peaks: aldehyde proton at ~10.01 ppm (singlet), aromatic protons between 6.4–7.6 ppm, and pyrrolidine protons at 1.96–3.45 ppm (multiplet) .

- LC-MS: Confirm molecular ion [M+H]+ (theoretical m/z calculated from C₁₁H₁₂N₂O₃: 220.09).

- Elemental Analysis: Match %N to theoretical values (e.g., 12.7% for C₁₁H₁₂N₂O₃) .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde in condensation reactions?

Methodological Answer:

- Electron-Withdrawing Nitro Group: Enhances electrophilicity of the aldehyde, facilitating nucleophilic attacks (e.g., in imine formation).

- Pyrrolidine Substituent: The electron-donating N-heterocycle stabilizes intermediates via resonance, as seen in Knoevenagel condensations with cyanoacetamide .

- Kinetic Studies: Use UV-Vis spectroscopy to monitor reaction rates under varying pH and solvent polarity (DMF vs. THF).

Q. What are the challenges in characterizing rotational barriers of the aldehyde group using spectroscopic methods?

Methodological Answer:

- FTIR Spectroscopy: High-resolution far-IR studies (50–200 cm⁻¹) reveal torsional modes of the –CHO group. Discrepancies between experimental and DFT-calculated barriers (~2.5 kcal/mol) arise from anharmonic coupling with low-frequency vibrations .

- Solution-State NMR: Variable-temperature ¹³C NMR can detect restricted rotation (ΔG‡ > 10 kcal/mol) but is less sensitive than gas-phase FTIR for subtle barriers .

Q. How can decomposition pathways of this compound under thermal stress be investigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.